1000-Fold Higher Potency in Liver Ca²⁺ Pump Inhibition Compared to Full-Length Glucagon
Glucagon (19-29) is a remarkably more potent inhibitor of the liver plasma membrane calcium pump than its parent molecule, glucagon (1-29). This specific action is independent of adenylate cyclase activation and is mediated by G proteins [1]. This dramatic difference in potency defines the biological specificity of the fragment [2].
| Evidence Dimension | Inhibition of liver plasma membrane Ca²⁺ pump (Ca²⁺-activated and Mg²⁺-dependent ATPase) |
|---|---|
| Target Compound Data | Inhibits Ca²⁺ transport and ATPase activity. |
| Comparator Or Baseline | Glucagon (1-29) |
| Quantified Difference | Efficiency is 1000-fold higher (1000× more potent) |
| Conditions | Assay using rat liver plasma membranes. |
Why This Matters
For researchers studying hepatic calcium homeostasis, glucagon (19-29) is the essential tool to dissect the calcium-pump inhibitory pathway, which is separate from the classic cAMP-mediated actions of glucagon (1-29).
- [1] Blache P, Kervran A, Dufour M, Martinez J, Le-Nguyen D, Lotersztajn S, Pavoine C, Pecker F, Bataille D. Glucagon-(19-29), a Ca2+ pump inhibitory peptide, is processed from glucagon in the rat liver plasma membrane by a thiol endopeptidase. J Biol Chem. 1990;265(35):21514-21519. View Source
- [2] Mallat A, Pavoine C, Dufour M, Lotersztajn S, Bataille D, Pecker F. A glucagon fragment is responsible for the inhibition of the liver Ca2+ pump by glucagon. Nature. 1987;325(6105):620-622. View Source
